molecular formula C19H20N2O2 B1672419 Gts-21 CAS No. 148372-04-7

Gts-21

Cat. No.: B1672419
CAS No.: 148372-04-7
M. Wt: 308.4 g/mol
InChI Key: RPYWXZCFYPVCNQ-RVDMUPIBSA-N
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Description

3-(2,4-Dimethoxybenzylidene)-anabaseine, commonly known as DMXB-A, is a synthetic derivative of the natural product anabaseine. It acts as a partial agonist at the alpha-7 nicotinic acetylcholine receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in enhancing memory and cognitive functions, and its potential use in treating neurodegenerative diseases and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxybenzylidene)-anabaseine involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethoxybenzylidene)-anabaseine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxybenzylidene)-anabaseine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of nicotinic acetylcholine receptors.

    Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

    Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia.

    Industry: Explored for its use in developing cognitive enhancers and anti-inflammatory agents .

Mechanism of Action

3-(2,4-Dimethoxybenzylidene)-anabaseine exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptors. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as gamma-aminobutyric acid (GABA). The activation of alpha-7 nicotinic acetylcholine receptors has been shown to have neuroprotective effects and improve cognitive function .

Comparison with Similar Compounds

3-(2,4-Dimethoxybenzylidene)-anabaseine is compared with other similar compounds such as:

The uniqueness of 3-(2,4-Dimethoxybenzylidene)-anabaseine lies in its partial agonist activity at the alpha-7 nicotinic acetylcholine receptors, which allows it to modulate receptor activity without causing excessive stimulation, thereby reducing the risk of side effects .

Properties

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWXZCFYPVCNQ-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027513
Record name GTS-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. GTS-21 is an orally active alpha-7 nicotinic acetylcholine (nACh) receptor agonist.
Record name GTS-21
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

148372-04-7
Record name (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148372-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GTS-21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148372047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GTS-21
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GTS-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GTS-21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S399XDN2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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